4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid: is a boronic acid derivative characterized by the presence of a fluoro-butylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzeneboronic acid and 4-fluorobutylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are often employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: 4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and in cross-coupling reactions.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a probe to investigate the binding sites of enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is explored for its ability to modulate biological pathways and its potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. It is also utilized in the development of sensors and electronic devices.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluoro-butylsulfanyl group enhances the compound’s binding affinity and specificity, allowing it to effectively inhibit or activate biological pathways.
Comparison with Similar Compounds
4-(4-Fluoro-butylsulfanyl)-benzene: Lacks the boronic acid group, resulting in different reactivity and applications.
4-(4-Fluoro-butylsulfanyl)-benzenesulfonic acid: Contains a sulfonic acid group instead of a boronic acid group, leading to different chemical properties and uses.
4-(4-Fluoro-butylsulfanyl)-benzenecarboxylic acid: Features a carboxylic acid group, which affects its reactivity and biological activity.
Uniqueness: 4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid is unique due to the presence of both the fluoro-butylsulfanyl group and the boronic acid group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
958451-97-3 |
---|---|
Molecular Formula |
C10H14BFO2S |
Molecular Weight |
228.10 g/mol |
IUPAC Name |
[4-(4-fluorobutylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H14BFO2S/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6,13-14H,1-2,7-8H2 |
InChI Key |
IVVHXSWZYXQHDY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)SCCCCF)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.